

Cyclopropylbenzene CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Cyclopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and a detailed experimental protocol for the synthesis of **cyclopropylbenzene**. This information is intended to support research and development activities where this compound is of interest.

Chemical Identifiers and Physicochemical Properties

The following tables summarize the key chemical identifiers and physicochemical properties of **cyclopropylbenzene**, facilitating easy reference and comparison.

Table 1: Chemical Identifiers for Cyclopropylbenzene



Identifier	Value
CAS Number	873-49-4[1]
PubChem CID	70112[1]
IUPAC Name	cyclopropylbenzene[1]
Molecular Formula	C ₉ H ₁₀ [1]
SMILES	C1CC1c2cccc2
InChI	InChI=1S/C9H10/c1-2-4-8(5-3-1)9-6-7-9/h1- 5,9H,6-7H2[1]
InChlKey	VFSFCYAQBIPUSL-UHFFFAOYSA-N[1]
EC Number	212-839-1
Synonyms	Phenylcyclopropane, Benzene, cyclopropyl-[1] [2]

Table 2: Physicochemical Properties of Cyclopropylbenzene

Property	Value
Molecular Weight	118.18 g/mol [1]
Appearance	Liquid[2]
Boiling Point	173.6 °C at 753 mmHg
Density	0.94 g/mL at 25 °C
Refractive Index	n20/D 1.533
Flash Point	44 °C (closed cup)

Experimental Protocols

A well-established method for the synthesis of **cyclopropylbenzene** is provided by Organic Syntheses, a reputable source for reliable experimental procedures. The following protocol is adapted from this source.[3]







Synthesis of **Cyclopropylbenzene** from 1,3-Dibromo-1-phenylpropane[3]

This synthesis involves the reductive cyclization of 1,3-dibromo-1-phenylpropane using a zinc-copper couple.

Materials and Equipment:

- 1-liter three-necked flask
- Mechanical stirrer
- Thermometer
- Ice bath
- Dimethylformamide (redistilled)
- Zinc-copper couple
- 1,3-Dibromo-1-phenylpropane
- Ether
- · Anhydrous potassium carbonate
- Distillation apparatus
- Steam distillation apparatus

Procedure:

- Preparation of the Reaction Mixture: In a 1-liter three-necked flask equipped with a stirrer and a thermometer, place 500 mL of redistilled dimethylformamide and a zinc-copper couple prepared from 131 g (2 g atoms) of zinc.[3]
- Initiation of the Reaction: Cool the mixture to 7°C in an ice bath. Add 1,3-dibromo-1-phenylpropane to the stirred mixture at a rate that maintains the reaction temperature between 7–9°C.[3]



- Reaction Completion and Work-up: After the addition is complete, continue stirring for 30 minutes. Pour the reaction mixture into 1 liter of water.[3]
- Isolation of the Product: Steam distill the mixture until the condensate is homogeneous or about 1 liter of water has been collected. Separate the organic layer from the distillate.[3]
- Extraction and Drying: Extract the aqueous layer with three 100-mL portions of ether.
 Combine all organic portions, wash with four 50-mL portions of water, and dry over anhydrous potassium carbonate.[3]
- Purification: Remove the ether by distillation at atmospheric pressure. Distill the residue to yield **cyclopropylbenzene**. The expected boiling point is in the range of 170–175°C.[3]

Visualizations

While specific signaling pathways involving **cyclopropylbenzene** are not extensively documented in publicly available literature, the metabolic pathway involving its oxidation by cytochrome P-450 has been studied. Benzene, a related compound, is known to affect hematopoietic signaling pathways.[4]

Below is a diagram illustrating the experimental workflow for the synthesis of **cyclopropylbenzene**.



Experimental Workflow: Synthesis of Cyclopropylbenzene Reaction Setup Prepare mixture of dimethylformamide and Zn-Cu couple in a 3-necked flask. Cool the mixture to 7°C in an ice bath. Reaction Add 1,3-dibromo-1-phenylpropane while maintaining temperature at 7-9°C. Stir for 30 minutes after addition is complete. Work-up and Isolation Pour reaction mixture into water. Steam distill the mixture. Separate the organic layer. Purification Extract aqueous layer with ether. Combine organic layers and dry over K2CO3. Distill to obtain pure cyclopropylbenzene.

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Caption: Synthesis of Cyclopropylbenzene Workflow.



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- To cite this document: BenchChem. [Cyclopropylbenzene CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146485#cyclopropylbenzene-cas-number-and-chemical-identifiers]

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